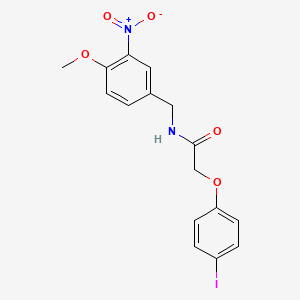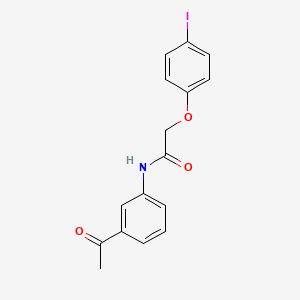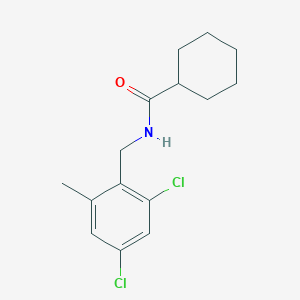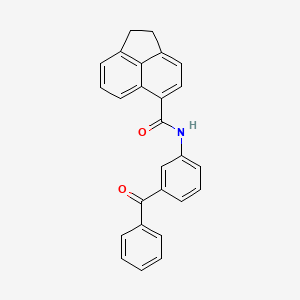
2-(4-iodophenoxy)-N-(4-methoxy-3-nitrobenzyl)acetamide
Descripción general
Descripción
2-(4-iodophenoxy)-N-(4-methoxy-3-nitrobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as INMA, and it is a potent inhibitor of the enzyme protein kinase C (PKC).
Mecanismo De Acción
2-(4-iodophenoxy)-N-(4-methoxy-3-nitrobenzyl)acetamide works by binding to the catalytic domain of PKC, thereby inhibiting its activity. This inhibition leads to the suppression of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-iodophenoxy)-N-(4-methoxy-3-nitrobenzyl)acetamide have been studied extensively. INMA has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is a promising therapeutic approach for cancer treatment. Additionally, INMA has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-iodophenoxy)-N-(4-methoxy-3-nitrobenzyl)acetamide is its potent inhibitory effects on PKC, which makes it a valuable tool for studying PKC-related cellular processes. However, one limitation of this compound is its relatively low water solubility, which may affect its bioavailability in in vivo studies.
Direcciones Futuras
There are several future directions for research on 2-(4-iodophenoxy)-N-(4-methoxy-3-nitrobenzyl)acetamide. One potential direction is the development of more water-soluble analogs of INMA, which may improve its bioavailability in in vivo studies. Additionally, the potential applications of INMA in the treatment of various inflammatory diseases warrant further investigation. Finally, the role of PKC in various cellular processes is still not fully understood, and further research on the effects of INMA on PKC-related pathways may provide valuable insights into these processes.
Conclusion:
In conclusion, 2-(4-iodophenoxy)-N-(4-methoxy-3-nitrobenzyl)acetamide is a promising compound with potential applications in various fields of scientific research. Its potent inhibitory effects on PKC make it a valuable tool for studying PKC-related cellular processes, and its anti-tumor and anti-inflammatory effects make it a promising therapeutic agent. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
The potential applications of 2-(4-iodophenoxy)-N-(4-methoxy-3-nitrobenzyl)acetamide in scientific research are vast. This compound has been shown to have potent inhibitory effects on PKC, which is a key enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. Therefore, INMA has been studied extensively in cancer research, where its ability to inhibit PKC has been shown to have anti-tumor effects.
Propiedades
IUPAC Name |
2-(4-iodophenoxy)-N-[(4-methoxy-3-nitrophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O5/c1-23-15-7-2-11(8-14(15)19(21)22)9-18-16(20)10-24-13-5-3-12(17)4-6-13/h2-8H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQUSMCRGFDCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)COC2=CC=C(C=C2)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-{[4-(benzylsulfonyl)benzyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B3532423.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3532429.png)
![N,N'-(sulfonyldi-4,1-phenylene)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3532430.png)

![4-chloro-3-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B3532435.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3532450.png)
![methyl 4-({[(4-ethyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3532467.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3532471.png)
![ethyl {4-[(2-bromobenzoyl)amino]phenyl}acetate](/img/structure/B3532472.png)

![N-[4-(aminosulfonyl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B3532486.png)
![4-({2-chloro-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3532491.png)
![2-(5-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3-benzoxazol-7-yl)-2H-1,2,3-benzotriazole](/img/structure/B3532515.png)
